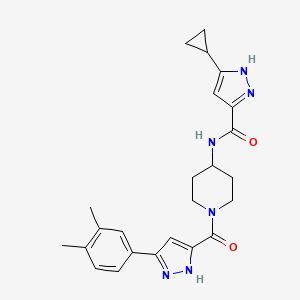

3-cyclopropyl-N-(1-(3-(3,4-dimethylphenyl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)-1H-pyrazole-5-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

5-cyclopropyl-N-[1-[3-(3,4-dimethylphenyl)-1H-pyrazole-5-carbonyl]piperidin-4-yl]-1H-pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N6O2/c1-14-3-4-17(11-15(14)2)20-13-22(29-27-20)24(32)30-9-7-18(8-10-30)25-23(31)21-12-19(26-28-21)16-5-6-16/h3-4,11-13,16,18H,5-10H2,1-2H3,(H,25,31)(H,26,28)(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXXAEWDPMGHQMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)N3CCC(CC3)NC(=O)C4=NNC(=C4)C5CC5)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of pyrazole have been explored for their ability to induce apoptosis in cancer cells. A study demonstrated that a related compound showed better cytotoxicity and apoptosis induction in hypopharyngeal tumor cell lines than established treatments like bleomycin . The incorporation of piperidine moieties has been linked to enhanced biological activity, suggesting that the structural features of the compound may play a crucial role in its efficacy against cancer.

Alzheimer’s Disease Treatment

Research has indicated that compounds featuring piperidine and pyrazole structures can inhibit key enzymes involved in Alzheimer's disease, such as acetylcholinesterase and butyrylcholinesterase. These inhibitors have shown promise in improving cognitive function by enhancing cholinergic transmission . The multi-targeted approach of these compounds allows them to interact with various biological pathways implicated in neurodegeneration, making them potential candidates for further development in Alzheimer’s therapies.

Anti-HIV Activity

The compound may also be relevant in the context of HIV treatment. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are crucial for managing HIV infections, and similar pyrazole derivatives have demonstrated potent inhibitory effects against both wild-type and resistant strains of the virus . The structural modifications present in this compound could lead to improved efficacy and reduced toxicity compared to existing NNRTIs.

Case Studies

Several studies have explored the applications of similar compounds:

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound’s structural and functional uniqueness can be contextualized against related pyrazole-carboxamide derivatives. Below is a comparative analysis based on synthesis, substituent effects, and physicochemical properties:

Key Findings:

Substituent Effects: The 3,4-dimethylphenyl group in the target compound likely increases lipophilicity compared to simpler aryl groups (e.g., phenyl in 3a) . This may enhance membrane permeability but reduce aqueous solubility. Cyclopropyl substituents are known to improve metabolic stability by resisting oxidative degradation, a feature absent in analogs like 3a–3d, which rely on halogens (Cl, F) for stability .

Synthetic Efficiency :

- The target compound’s synthesis would likely follow a coupling strategy similar to 3a–3d (EDCI/HOBt-mediated amidation in DMF) . However, the steric bulk of the cyclopropyl and dimethylphenyl groups may lower yields compared to less hindered analogs (e.g., 3d: 71% yield).

Bioactivity Hypotheses: Pyrazole-carboxamides with chloro or fluoro substituents (e.g., 3a, 3d) often exhibit kinase or cannabinoid receptor antagonism . The target compound’s dimethylphenyl group may similarly engage hydrophobic receptor pockets, while the piperidine linker could confer selectivity for G protein-coupled receptors (GPCRs).

Physicochemical Properties :

- The target compound’s higher molecular weight (~497.6 vs. 291.3 in ) suggests reduced bioavailability unless balanced by optimized logP (<5).

Q & A

Q. What are the key synthetic pathways for synthesizing 3-cyclopropyl-N-(1-(3-(3,4-dimethylphenyl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)-1H-pyrazole-5-carboxamide?

The synthesis typically involves multi-step processes, including cyclocondensation of pyrazole precursors and functionalization of the piperidine moiety. For example, analogous compounds are synthesized via condensation of cyclopropylamine with thiocyanate to form triazole intermediates, followed by coupling with substituted aryl groups . Reaction optimization often employs polar aprotic solvents (e.g., DMF) and bases (e.g., K₂CO₃) to enhance yields .

Q. How can researchers confirm the structural integrity of the compound post-synthesis?

Structural validation requires a combination of techniques:

- NMR spectroscopy (¹H/¹³C) to verify substituent positions and cyclopropane geometry.

- Mass spectrometry (HRMS) for molecular weight confirmation.

- X-ray crystallography to resolve stereochemical ambiguities, as demonstrated in studies of similar triazole-piperidine hybrids .

- FT-IR to identify carbonyl (C=O) and amide (N-H) functional groups .

Q. What analytical methods are recommended for purity assessment?

High-performance liquid chromatography (HPLC) with UV detection (≥95% purity threshold) is standard. Complementary techniques include thin-layer chromatography (TLC) for rapid screening and elemental analysis for empirical formula verification .

Advanced Research Questions

Q. How can reaction yields be optimized for the piperidine-pyrazole coupling step?

Yield optimization strategies include:

- Catalyst screening : Use of coupling agents like HATU or EDCI for amide bond formation.

- Temperature control : Reactions at 0–5°C minimize side-product formation during cyclopropane ring closure .

- Solvent selection : DMF or dichloromethane (DCM) enhances solubility of aromatic intermediates .

Q. What experimental designs are suitable for evaluating the compound’s bioactivity?

- In vitro assays : Enzymatic inhibition studies (e.g., kinase or receptor binding assays) using fluorescence polarization or radiometric detection.

- Cellular models : Dose-response curves in cancer cell lines (e.g., IC₅₀ determination via MTT assay).

- Structure-activity relationship (SAR) : Synthesize analogs with modified cyclopropyl or dimethylphenyl groups to identify critical pharmacophores .

Q. How should researchers address contradictory bioactivity data across structural analogs?

Contradictions may arise from variations in substituent electronic effects or steric hindrance. Mitigation strategies include:

- Computational modeling : Density functional theory (DFT) to predict electronic properties impacting binding affinity .

- Solubility profiling : Adjust formulations (e.g., DMSO/PBS ratios) to ensure consistent bioavailability in assays .

- Target validation : Use CRISPR-edited cell lines to confirm specificity for the intended biological target .

Q. What computational approaches are effective for target identification and binding mode prediction?

- Molecular docking : Tools like AutoDock Vina or Schrödinger Suite to simulate interactions with potential targets (e.g., kinases or GPCRs).

- Molecular dynamics (MD) simulations : Assess binding stability over 100-ns trajectories in explicit solvent models.

- Pharmacophore mapping : Align with known active compounds to identify conserved interaction motifs .

Q. How can stability and storage conditions impact experimental reproducibility?

- Degradation pathways : Monitor via accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC-MS to identify hydrolysis or oxidation products.

- Storage recommendations : Lyophilized powders stored at -20°C under argon minimize decomposition. Solutions in DMSO should be aliquoted to avoid freeze-thaw cycles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.